(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one is a heterocyclic compound characterized by its unique structural features, which include a diazepine ring fused with a pyrrole ring. This compound is notable for its potential applications in medicinal chemistry and as a building block for more complex organic molecules. The chemical structure can be represented by the molecular formula and has the CAS number 908569-15-3.
This compound is synthesized through various organic chemistry methodologies and is primarily found in academic and industrial research settings focused on drug development and synthetic chemistry. Its unique properties make it a subject of interest in studies related to enzyme interactions and binding affinities .
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one belongs to the class of diazepines and pyrroles, which are significant in pharmaceuticals due to their biological activities. It is classified as a heterocyclic compound due to its ring structure that contains atoms of at least two different elements.
The synthesis of (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one typically involves:
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled. The scalability of these methods for industrial production remains an area of ongoing research.
The molecular structure of (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one features:
Key data points include:
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one can undergo several chemical reactions:
For these reactions:
The mechanism of action for (S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into binding sites within these targets, potentially leading to inhibition or activation of biological pathways. The specific pathways affected depend on the context of its use in research or therapeutic applications.
Key physical properties include:
Relevant chemical properties include:
Analyses such as spectroscopy (e.g., NMR) and chromatography techniques are commonly employed to characterize these properties.
(S)-5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one has several significant applications:
The synthesis of pyrrolo[1,2-d][1,4]diazepinones critically depends on precise N-alkylation regiochemistry at the pyrrole nitrogen. Achieving selective alkylation without competing O-alkylation or polyalkylation requires strategic protecting group manipulation and optimized reaction conditions. For (S)-5,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-d][1,4]diazepin-4(5H)-one, the 2-bromobenzyl bromide moiety is commonly introduced to 5-methylpyrrolidin-2-one precursors under phase-transfer conditions. Key considerations include:
Table 1: Optimization of N-Alkylation for Precursor Synthesis
Base | Solvent | Temp (°C) | Time (h) | N-Alkylation Yield (%) | Regioselectivity (N:O) |
---|---|---|---|---|---|
K₂CO₃ | CH₃CN | 25 | 6 | 78% | 18:1 |
Cs₂CO₃ | DMF | 60 | 2 | 92% | >20:1 |
DBU | THF | 0→25 | 1.5 | 85% | 15:1 |
NaH (60%) | DMF | 0 | 0.5 | 70% | 10:1 |
Cyclization of N-(2-bromobenzyl)-5-methylpyrrolidin-2-one precursors constitutes the pivotal ring-forming step for the diazepine core. Two dominant methodologies have emerged: transition metal-catalyzed C–N coupling and nucleophilic displacement under high dilution.
Table 2: Comparative Analysis of Diazepine Cyclization Methods
Method | Conditions | Yield Range | Reaction Time | Epimerization Risk |
---|---|---|---|---|
CuI/DMGC catalysis | Dioxane, 80°C, CsOPiv, N₂ atmosphere | 72–98% | 3–6 h | Low |
ZnCl₂-mediated | Toluene, reflux, anhydrous | 65–85% | 12–24 h | Moderate |
Thermal cyclization | DMF, 140°C | 45–60% | 8–12 h | High |
Pd(OAc)₂/Xantphos | Toluene/EtOH, 90°C, K₂CO₃ | 70–88% | 4–8 h | Low |
Installing the (S)-stereocenter at C5 demands chiral induction or resolution techniques. The 5-methyl group’s configuration significantly influences biological activity (e.g., DNA-binding in related PBDs), necessitating enantiopure synthesis [2] [6].
The choice between solid-phase (SP) and solution-phase (LP) synthesis impacts scalability, purification efficiency, and functional group tolerance for pyrrolodiazepinones [3] [4].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Cyclization Yield | 60–75% | 72–98% | 70–85% |
Purification | Simple filtration/washes | Column chromatography required | Filtration + chromatography |
Scalability | <10 g (library scale) | >100 g (process scale) | <50 g |
Automation | Fully automatable | Manual/Semi-automated | Semi-automated |
Solvent Consumption | High (50 mL/g resin) | Moderate (30 mL/g substrate) | Moderate (35 mL/g) |
Best For | Library synthesis, hydrophilic analogs | Bulk API, hydrophobic derivatives | Chiral analogs, complex scaffolds |
Compound Names Mentioned in Article:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0